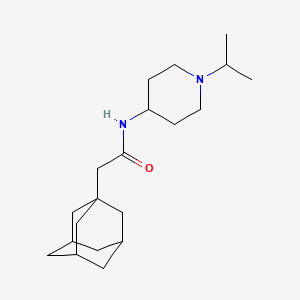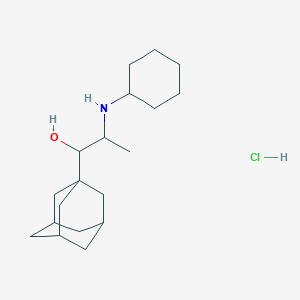
2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as AIA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. AIA belongs to the class of adamantane derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of AIA is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. AIA has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of cognitive function and motor control. Additionally, AIA has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
AIA has been shown to exert a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective properties, AIA has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. AIA has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
AIA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, AIA has been shown to exhibit low toxicity and is well-tolerated in animal models. However, one limitation of AIA is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on AIA. One area of interest is the development of AIA analogs with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of AIA and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for AIA could improve its solubility and bioavailability, making it a more viable therapeutic option.
Synthesemethoden
The synthesis of AIA involves the reaction of 1-adamantylamine with 1-isopropyl-4-piperidone in the presence of acetic anhydride and acetic acid. The reaction proceeds through an imine intermediate, which is subsequently reduced with sodium borohydride to yield the final product, AIA. The synthesis of AIA has been optimized to achieve high yields and purity, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
AIA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AIA has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, AIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-14(2)22-5-3-18(4-6-22)21-19(23)13-20-10-15-7-16(11-20)9-17(8-15)12-20/h14-18H,3-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCBOPKFPKWTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4982177.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)



![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)

![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)


